[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17758350
InChI: InChI=1S/C13H22N2O/c1-9(2)10(3)13-11(8-16)15-7-5-4-6-12(15)14-13/h9-10,16H,4-8H2,1-3H3
SMILES:
Molecular Formula: C13H22N2O
Molecular Weight: 222.33 g/mol

[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol

CAS No.:

Cat. No.: VC17758350

Molecular Formula: C13H22N2O

Molecular Weight: 222.33 g/mol

* For research use only. Not for human or veterinary use.

[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol -

Specification

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
IUPAC Name [2-(3-methylbutan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methanol
Standard InChI InChI=1S/C13H22N2O/c1-9(2)10(3)13-11(8-16)15-7-5-4-6-12(15)14-13/h9-10,16H,4-8H2,1-3H3
Standard InChI Key RGYQDGCXQLZXRZ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)C1=C(N2CCCCC2=N1)CO

Introduction

[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol is a complex organic compound featuring an imidazo[1,2-a]pyridine core structure. This molecule includes a methanol functional group and a branched alkyl substituent, specifically a 3-methylbutan-2-yl group, contributing to its structural complexity and potential reactivity. The molecular formula of this compound is C13H22N2O, with a molecular weight of approximately 222.33 g/mol .

Synthesis

The synthesis of [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol typically involves multi-step organic synthesis processes. These steps may require optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.

Biological Activities and Potential Applications

Emerging studies suggest that compounds featuring the imidazo[1,2-a]pyridine structure exhibit promising biological activities. This specific compound may interact with various biological targets, including enzymes and receptors. Its mechanism of action likely involves the formation of covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. Preliminary data indicate potential applications in therapeutic areas such as oncology and neurology.

Related Compounds

Several compounds share structural similarities with [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol. For example, [2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanamine (CAS Number: 2060057-34-1) and [2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride (CAS Number: 2060032-32-6) are related compounds with different functional groups .

Data Table: Comparison with Related Compounds

Compound NameCAS NumberMolecular WeightMolecular Formula
[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol2060061-64-3222.33 g/molC13H22N2O
[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanamine2060057-34-1221.34 g/molC13H23N3
[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride2060032-32-6304.84 g/molC13H21ClN2O2S

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator